Drypemolundein A
Description
Drypemolundein A is a sesquiterpene lactone first isolated from the stem extract of Drypetes molunduana (Euphorbiaceae), a plant native to tropical Africa . Structurally, it features two isoprenyl units and a linear pentane backbone, distinguishing it from other sesquiterpenes in the genus Drypetes . Pharmacological studies highlight its significant anti-inflammatory and analgesic properties, validated in rodent models where oral administration of the stem extract reduced inflammation and pain responses . Notably, this compound is considered the primary bioactive agent in D. molunduana, with mechanistic studies suggesting modulation of pro-inflammatory pathways .
Properties
Molecular Formula |
C15H14O4 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
7-(1-hydroxyethyl)-3-methyl-7H-furo[2,3-h][2]benzoxepin-5-one |
InChI |
InChI=1S/C15H14O4/c1-8-7-18-14-5-10-3-4-13(9(2)16)19-15(17)12(10)6-11(8)14/h3-7,9,13,16H,1-2H3 |
InChI Key |
AXXZXNFRMSHHDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C=C3C(=C2)C=CC(OC3=O)C(C)O |
Synonyms |
drypemolundein A |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Differences
This compound vs. Drypemolundein B
- Structural Differences: this compound is a sesquiterpene lactone (C₁₅ backbone), while Drypemolundein B is a triterpenoid (C₃₀ backbone) with a friedelane skeleton . Recent NMR revisions revealed misassignments in Drypemolundein B’s carbon shifts (e.g., C-29 and C-30), suggesting conformational rigidity in its D/E rings .
This compound vs. Friedelin and Putanjivadione
- Functional Groups: Friedelin (a pentacyclic triterpenoid) and putanjivadione (a ketone-bearing triterpenoid) lack the lactone moiety critical to this compound’s bioactivity .
- Pharmacology: Friedelin demonstrates cytotoxicity against microbial pathogens (MIC: 25 µg/mL for Staphylococcus aureus), while putanjivadione shows antiplasmodial activity (IC₅₀: 8 µM for Plasmodium falciparum) .
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Drypemolundein A, and how can researchers optimize yield and purity?
- Methodological Answer : Synthesis protocols typically involve multi-step organic reactions, such as catalytic asymmetric synthesis or regioselective functionalization. To optimize yield, researchers should conduct kinetic studies to identify rate-limiting steps and employ techniques like HPLC for purity assessment. Fractional crystallization or preparative chromatography can further refine purity. Pilot-scale trials with controlled variables (e.g., temperature, solvent polarity) are critical for reproducibility .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s molecular structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is essential for elucidating proton and carbon frameworks. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns. X-ray crystallography provides absolute stereochemical configuration. Pair these with HPLC-DAD/UV for purity validation, ensuring retention time consistency across solvent systems .
Q. What in vitro models are recommended for preliminary assessment of this compound’s bioactivity?
- Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity, enzyme inhibition assays) with positive and negative controls. Prioritize cell lines relevant to the compound’s hypothesized mechanism (e.g., cancer lines for apoptosis studies). Validate results via dose-response curves (IC₅₀ calculations) and replicate experiments across independent labs to mitigate batch variability .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer : Conduct a meta-analysis of existing data to identify confounding variables (e.g., cell line heterogeneity, assay conditions). Design head-to-head comparative studies under standardized protocols, including orthogonal assays (e.g., Western blotting alongside flow cytometry) to cross-verify results. Use multivariate regression to isolate variables contributing to discrepancies .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound’s pharmacological studies?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation, four-parameter logistic curve) to quantify EC₅₀/ED₅₀ values. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For time-dependent effects, employ mixed-effects models. Validate assumptions via residual analysis and bootstrap resampling to ensure robustness .
Q. What strategies can be employed to determine the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer : Synthesize analogs with systematic modifications (e.g., halogenation, side-chain elongation). Test derivatives in parallel bioassays and use cheminformatics tools (e.g., molecular docking, QSAR modeling) to correlate structural features with activity. Principal Component Analysis (PCA) can highlight critical substituents influencing potency .
Methodological Considerations
- Data Contradiction Analysis : When conflicting data arise, revisit experimental conditions (e.g., solvent purity, cell passage number) and apply Bayesian statistics to assess the probability of observed differences .
- Ethical Compliance : For studies involving human subjects, ensure IRB approval and document participant selection criteria, informed consent, and data anonymization protocols .
- Literature Synthesis : Use systematic review frameworks (PRISMA guidelines) to map existing knowledge gaps and justify novel hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
